Palmitoylethanolamide

Overview

Description

Mechanism of Action

Target of Action

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide and lipid modulator . The main target of PEA is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It cannot strictly be considered a classic endocannabinoid because it lacks affinity for the cannabinoid receptors cb1 and cb2 .

Mode of Action

PEA exerts its effects through multiple mechanisms. It activates the energy-boosting, fat-burning, and anti-inflammatory PPAR alpha . PEA inhibits pro-inflammatory genes and the synthesis of numerous inflammatory chemicals by activating this important protein . It also activates the bliss gene, FAAH, which degrades natural anandamide . Furthermore, PEA supports the endocannabinoid system (ECS) via modulating endocannabinoid signaling and indirectly activating cannabinoid receptors .

Biochemical Pathways

PEA affects several biochemical pathways. It controls the inflammatory cascade, orchestrating precise adjustments in immune responses . It also exerts a direct influence on the cAMP/PKA pathway through the αi/o subunit . Moreover, PEA has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Pharmacokinetics

It is known that pea’s poor oral bioavailability has been overcome by advanced delivery systems . There is still a need for more research to understand its bioavailability, tissue distribution, and excretion pathways .

Result of Action

PEA has a variety of molecular and cellular effects. It has been shown to have anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective effects . It is well tolerated and devoid of side effects in animals and humans . PEA’s actions on multiple molecular targets while modulating multiple inflammatory mediators provide therapeutic benefits in many applications .

Action Environment

Environmental factors can influence the action of PEA. For instance, the highly lipophilic nature of PEA limits its dissolution and absorption as well as the bioavailability for achieving health benefits by oral route . Furthermore, PEA is produced in the gastrointestinal tract in response to inflammatory stimuli, so exogenous intake is mandatory to achieve homeostasis . Intake of PEA could be through animal and/or vegetable food, but a high dosage is needed to achieve a therapeutic effect, so it must be compensated through dietary supplements .

Biochemical Analysis

Biochemical Properties

Palmitoylethanolamide interacts with pivotal targets, including PPARα, PPAR-δ, PPAR-γ, CB1, CB2, GPR55, and TRPV1 . It exerts a direct influence on the inflammatory cascade, orchestrating precise adjustments in immune responses .

Cellular Effects

The therapeutic impact of this compound reverberates across diverse physiological systems, such as the central nervous system, gastrointestinal tract, vascular network, and the digestive and respiratory system . It is effective in pain management and reducing inflammation and immune responses .

Molecular Mechanism

This compound operates both independently and in synergy with other compounds, like paracetamol, luteolin, and oxymetazoline . By inhibiting the expression of the enzyme hydrolyzing the endocannabinoid anandamide (AEA), or by stimulating the activity of the enzyme biosynthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound increases the endogenous levels of these lipid mediators and potentiates their actions at CB1, CB2, and TRPV1 receptors .

Temporal Effects in Laboratory Settings

Numerous animal studies have shown the inherent potential of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is important to emphasize its relative lack of toxicity, even at high dosages .

Transport and Distribution

The distribution and local concentration of this compound, as well as the relative expression of FAAH, NAAH, and intracellular carrier(s) in the cells all contribute to the catabolism of exogenously administered this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoylethanolamide can be synthesized through the coupling of palmitic acid and ethanolamine in the presence of a coupling reagent . The process involves heating a suspension of crude this compound in a solvent mixture with a base catalyst to reflux, allowing the formation of crystalline this compound .

Industrial Production Methods: Industrial production of this compound involves the purification of crude this compound obtained from the direct reaction of palmitic acid and ethanolamine. The purification process includes heating the suspension in a solvent mixture and isolating the crystalline this compound .

Chemical Reactions Analysis

Types of Reactions: Palmitoylethanolamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Enzymatically hydrolyzed to form palmitic acid and ethanolamine.

Oxidation and Reduction:

Major Products: The primary products formed from the hydrolysis of this compound are palmitic acid and ethanolamine .

Scientific Research Applications

Palmitoylethanolamide has extensive applications in various fields due to its anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective effects . Some of its applications include:

Chemistry: Used as a model compound for studying lipid signaling pathways.

Biology: Investigated for its role in modulating physiological processes through the endocannabinoid system.

Industry: Utilized in the formulation of dietary supplements and nutraceuticals.

Comparison with Similar Compounds

Palmitoylethanolamide is part of the N-acylethanolamines family, which includes compounds such as:

Oleoylethanolamide: Known for its role in regulating appetite and body weight.

Stearoylethanolamide: Exhibits anti-inflammatory properties similar to this compound.

Uniqueness: this compound is unique due to its broad spectrum of biological activities and its ability to modulate multiple molecular targets, making it a versatile compound for therapeutic applications .

Biological Activity

Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that belongs to the N-acyl-ethanolamine family. It is synthesized in the body and has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory , analgesic , immunomodulatory , and neuroprotective effects. PEA's mechanisms of action are complex, involving multiple molecular targets, which contribute to its therapeutic potential across various medical conditions.

PEA exerts its effects primarily through the following mechanisms:

- PPAR-α Activation : PEA activates the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism and inflammation. This activation leads to a reduction in pro-inflammatory cytokines and mediators .

- CB2 Receptor Modulation : Although PEA does not act as a direct agonist for the cannabinoid CB2 receptor, it enhances its expression via PPAR-α activation, thereby influencing immune responses and inflammation .

- TRPV1 Channel Interaction : PEA indirectly activates transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammatory responses. This interaction may contribute to its analgesic properties .

- Mast Cell Stabilization : PEA reduces mast cell degranulation, which is pivotal in allergic reactions and inflammation. By stabilizing these cells, PEA can mitigate inflammatory responses .

Summary of Biological Activities

The biological activities of PEA can be summarized as follows:

1. Pain Management in Chronic Conditions

A study investigated the effects of PEA on patients with chronic pain conditions. Results indicated significant reductions in pain scores among participants treated with PEA compared to placebo groups. The study highlighted PEA's role in modulating pain pathways through its action on TRPV1 and PPAR-α receptors .

2. Neuroprotection in Neurodegenerative Diseases

Research has shown that PEA administration can reduce neuroinflammation and protect against neuronal loss in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal studies, PEA treatment led to decreased levels of inflammatory markers and improved cognitive functions .

3. Efficacy in Inflammatory Disorders

In patients with inflammatory bowel disease (IBD), PEA supplementation demonstrated a reduction in disease activity scores and inflammatory markers. This suggests that PEA may serve as an adjunct therapy for managing IBD symptoms by modulating immune responses .

Properties

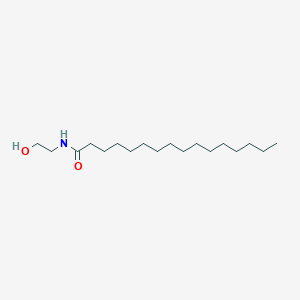

IUPAC Name |

N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042254 | |

| Record name | N-(2-Hydroxyethyl)palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-31-0 | |

| Record name | Palmitoylethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmidrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmitoylethanolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmidrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R8T1UDM3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98.5 °C | |

| Record name | Palmitoylethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.